Methyl octadec-2-en-6-ynoate
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Overview
Description
Methyl octadec-2-en-6-ynoate is an organic compound belonging to the class of acetylenic fatty acid esters It is characterized by the presence of a triple bond (alkyne) and a double bond (alkene) within its long carbon chain, making it a unique molecule with interesting chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl octadec-2-en-6-ynoate typically involves the reaction of an acetylenic derivative with specific reagents. One common method includes the reaction of the acetylenic derivative with mercuric acetate in methanol to form mercury adducts, followed by treatment with acid to remove the mercury groups . This method ensures the formation of the desired ester with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl octadec-2-en-6-ynoate undergoes various chemical reactions, including:
Oxidation: Reaction with selenium dioxide and tert-butyl hydroperoxide to form oxidized derivatives.
Reduction: Hydrogenation reactions to reduce the triple bond to a double bond or single bond.
Substitution: Nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxy and keto derivatives.
Reduction: Formation of alkenes and alkanes.
Substitution: Formation of substituted esters.
Scientific Research Applications
Methyl octadec-2-en-6-ynoate has several scientific research applications:
Chemistry: Used as a model compound in studies of acetylenic fatty acids and their reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl octadec-2-en-6-ynoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the triple bond allows for unique interactions with active sites of enzymes, leading to specific biological effects. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through various pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl octadec-6-ynoate: Another acetylenic fatty acid ester with a triple bond at a different position.
Methyl octadec-9-ynoate: Similar structure but with the triple bond located at the 9th carbon.
Methyl octadec-6,9-dien-12-ynoate: Contains both double and triple bonds at different positions.
Uniqueness
Methyl octadec-2-en-6-ynoate is unique due to the specific positioning of its double and triple bonds, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62228-30-2 |
---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl octadec-2-en-6-ynoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h17-18H,3-12,15-16H2,1-2H3 |
InChI Key |
YISPOPKMSRFFCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC#CCCC=CC(=O)OC |
Origin of Product |
United States |
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